![molecular formula C13H22N2O2 B8111633 N-cyclobutyl-2-((3aR,7S,7aS)-octahydropyrano[3,4-c]pyrrol-7-yl)acetamide](/img/structure/B8111633.png)
N-cyclobutyl-2-((3aR,7S,7aS)-octahydropyrano[3,4-c]pyrrol-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclobutyl-2-((3aR,7S,7aS)-octahydropyrano[3,4-c]pyrrol-7-yl)acetamide is a complex organic compound characterized by its unique structural features. This compound belongs to the class of heterocyclic compounds, which are known for their diverse chemical properties and wide range of applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-2-((3aR,7S,7aS)-octahydropyrano[3,4-c]pyrrol-7-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrano[3,4-c]pyrrol ring system and the introduction of the cyclobutyl and acetamide groups. Common reagents used in these reactions include cyclobutylamine, acetic anhydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-2-((3aR,7S,7aS)-octahydropyrano[3,4-c]pyrrol-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-cyclobutyl-2-((3aR,7S,7aS)-octahydropyrano[3,4-c]pyrrol-7-yl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activity.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-cyclobutyl-2-((3aR,7S,7aS)-octahydropyrano[3,4-c]pyrrol-7-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, depending on the specific pathways involved. For example, the compound may inhibit the activity of certain enzymes, leading to a decrease in the production of inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
N-cyclobutyl-2-((3aR,7S,7aS)-octahydropyrano[3,4-c]pyrrol-7-yl)acetamide: Known for its unique structural features and diverse applications.
N-cyclobutyl-2-((3aR,7S,7aS)-octahydropyrano[3,4-c]pyrrol-7-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-cyclobutyl-2-((3aR,7S,7aS)-octahydropyrano[3,4-c]pyrrol-7-yl)butyramide: Similar structure but with a butyramide group instead of an acetamide group.
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-[(3aR,7S,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrol-7-yl]-N-cyclobutylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c16-13(15-11-2-1-3-11)4-9-7-17-8-10-5-14-6-12(9)10/h9-12,14H,1-8H2,(H,15,16)/t9-,10-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLHLPPAWAXPAH-FOGDFJRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)CC2COCC3C2CNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)NC(=O)C[C@@H]2COC[C@@H]3[C@H]2CNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.